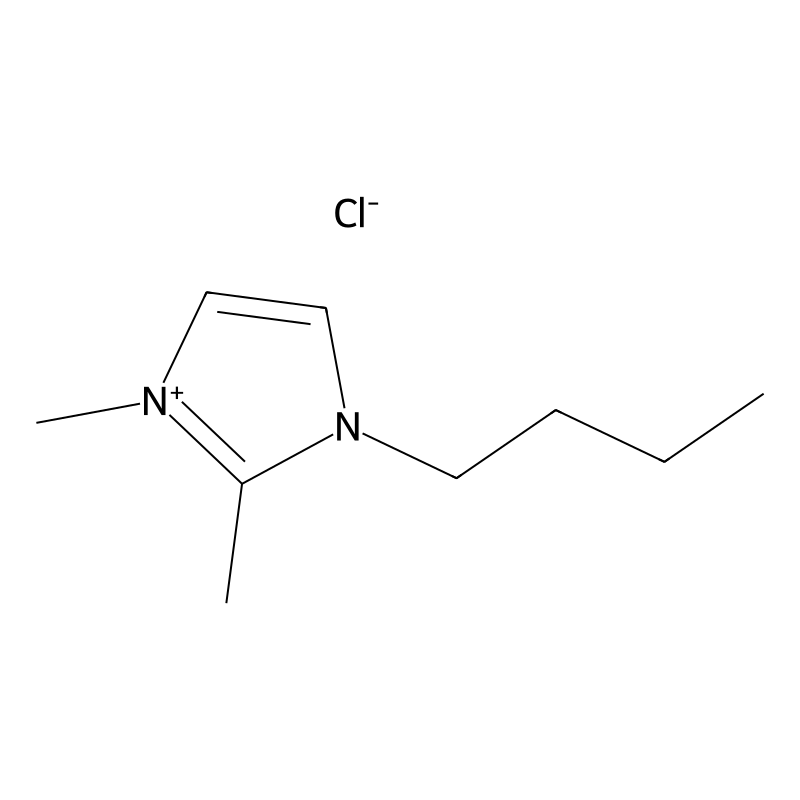

1-Butyl-2,3-dimethylimidazolium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- High thermal stability: BDMIMCl has a high boiling point and can withstand high temperatures without decomposing, making it suitable for use in reactions requiring elevated temperatures. Source: Sigma-Aldrich:

- Good solvent properties: BDMIMCl can dissolve a wide range of polar and non-polar compounds, making it a versatile solvent for various applications. Source: IoLiTec:

- Low volatility: BDMIMCl has a low vapor pressure, minimizing its evaporation and reducing potential exposure risks. Source: Sigma-Aldrich:

Here are some specific examples of how BDMIMCl is used in scientific research:

- Cellulose modification: BDMIMCl can be used as a solvent in the chemical modification of cellulose, a major component of plant cell walls. This allows for the development of new materials with desirable properties, such as improved biodegradability or water absorption. Source: Sigma-Aldrich:

- Biomass conversion: BDMIMCl can be used as a catalyst or reaction medium for converting biomass, such as plant material, into valuable biofuels or chemicals. [Source: A.M. Fernandes et al., "1-Butyl-3-methylimidazolium chloride-based ionic liquids as potential solvents for cellulose dissolution", Green Chemistry, 2005, 7(5), 394-404]

- Synthesis of new materials: BDMIMCl can be used as a solvent or reaction medium for the synthesis of new materials, such as catalysts, pharmaceuticals, and functional polymers. [Source: M. Kosmulski et al., "Ionic Liquids as Novel Media for the Synthesis of Organic Compounds", Journal of Molecular Catalysis A: Chemical, 2008, 280(1-2), 1-4]

1-Butyl-2,3-dimethylimidazolium chloride is an ionic liquid characterized by its unique cationic structure, which consists of a butyl group and two methyl groups attached to an imidazole ring. Its molecular formula is C₉H₁₇ClN₂, and it has a molecular weight of approximately 188.70 g/mol . This compound is a solid at room temperature and is soluble in water and various organic solvents, making it versatile for numerous applications in chemistry and industry.

Research indicates that 1-butyl-2,3-dimethylimidazolium chloride exhibits biological activity, particularly in antimicrobial applications. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in pharmaceuticals or as a preservative . Additionally, its low toxicity profile compared to traditional solvents makes it an attractive candidate for biocompatible applications.

The synthesis of 1-butyl-2,3-dimethylimidazolium chloride typically involves the following steps:

- Formation of Imidazole Derivative: The initial step often includes the reaction of 2-methylimidazole with butyl bromide.

- Quaternization: The resulting imidazole derivative is then treated with hydrochloric acid to form the chloride salt.

- Purification: The product is usually purified through recrystallization or extraction methods to achieve the desired purity .

Studies on the interaction of 1-butyl-2,3-dimethylimidazolium chloride with various substrates reveal its ability to form stable complexes with metals and organic molecules. Techniques such as X-ray photoelectron spectroscopy have been employed to analyze these interactions, highlighting its potential role in catalysis and material science . The ionic liquid's unique properties facilitate enhanced solvation dynamics, which can influence reaction mechanisms significantly.

1-Butyl-2,3-dimethylimidazolium chloride shares structural similarities with other imidazolium-based ionic liquids but exhibits unique properties due to its specific alkyl substitutions. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium chloride | C₇H₁₄ClN₂ | Shorter alkyl chain; lower viscosity |

| 1-Butyl-3-methylimidazolium chloride | C₈H₁₅ClN₂ | Similar butyl chain; different methyl substitution |

| 1-Octyl-3-methylimidazolium chloride | C₉H₁₉ClN₂ | Longer alkyl chain; higher hydrophobicity |

The uniqueness of 1-butyl-2,3-dimethylimidazolium chloride lies in its balanced properties of hydrophilicity and hydrophobicity, making it particularly effective for both aqueous and organic phase applications.

Solvent-Free Synthesis Techniques

Solvent-free synthesis of 1-butyl-2,3-dimethylimidazolium chloride has been explored to enhance environmental sustainability and process efficiency. In this approach, the alkylation reaction is conducted by directly mixing the reactants without any solvent, often under mild heating or mechanical stirring.

This technique reduces the use of volatile organic solvents, thereby lowering waste and potential hazards. The reaction kinetics can be accelerated due to higher reactant concentrations, and the process is generally simpler in terms of work-up. However, careful temperature control is necessary to prevent decomposition or side reactions.

Comparative studies on similar imidazolium ionic liquids have shown that solvent-free methods can achieve comparable or superior yields and purity relative to conventional solvent-based methods, with the added benefit of reduced environmental impact [2].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has been applied to the preparation of imidazolium-based ionic liquids, including analogs of 1-butyl-2,3-dimethylimidazolium chloride, to improve reaction rates and energy efficiency.

In this method, microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes. Studies indicate that microwave-assisted alkylation can achieve volumetric productivity increases of 10- to 30-fold and energy consumption reductions of 45% to 65% compared to conventional heating [2].

However, for 1-butyl-2,3-dimethylimidazolium chloride specifically, microwave methods require optimization to balance reaction speed with product color and purity. Nonconventional technologies such as ultrasound-assisted synthesis and microreactor systems have also been compared, with microreactors offering superior mixing and temperature control, resulting in non-colored, high-purity products [2].

Purification Protocols and Quality Control

Purification of 1-butyl-2,3-dimethylimidazolium chloride involves multiple steps to remove impurities such as unreacted starting materials, side products, and colored contaminants.

A typical purification protocol includes:

- Dissolution of the crude solid in water (e.g., 1.5 liters per batch) followed by treatment with decolorizing charcoal (approximately 30 grams).

- Heating the mixture at around 65–70 °C for 24 hours to adsorb colored impurities.

- Cooling and filtration to remove charcoal and insoluble materials.

- Repeating the charcoal treatment and filtration to achieve a colorless filtrate.

- Removal of water by lyophilization or vacuum drying at about 65 °C for 48 hours to yield a white, substantially pure solid [1].

Quality control is performed by assessing the color (absence of yellow or brown tint), yield (typically 85–92%), and spectroscopic analysis such as nuclear magnetic resonance (NMR) to confirm chemical structure and purity. The absence of fluorescent impurities, which can be detected by fluorescence emission spectroscopy, is also an indicator of high purity in commercial samples [1].

Data Table: Summary of Synthesis and Purification Parameters

| Method | Reaction Conditions | Yield (%) | Purity Indicators | Notes |

|---|---|---|---|---|

| Conventional Alkylation | Anhydrous, solvent or neat, controlled temperature | 85–92 | White solid, NMR confirmation | Standard method, well-established |

| Solvent-Free Synthesis | Neat reactants, mild heating/stirring | Comparable to conventional | Colorless product, reduced solvent use | Environmentally friendly, requires control |

| Microwave-Assisted Synthesis | Microwave irradiation, minutes | Not specified, higher productivity | Color and purity depend on optimization | Faster, energy-efficient, needs refinement |

| Purification Protocol | Water dissolution, decolorizing charcoal, heating, filtration, drying | N/A | Colorless, fluorescence-free, NMR purity | Multiple charcoal treatments essential |